2-chloro-N-(3-methoxybenzyl)acetamide
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Overview
Description
“2-chloro-N-(3-methoxybenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO2. It has a molecular weight of 213.66 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of “2-chloro-N-(3-methoxybenzyl)acetamide” is COC1=CC=CC(CNC(CCl)=O)=C1 . The InChI is 1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-chloro-N-(3-methoxybenzyl)acetamide” is a solid compound . Its molecular weight is 213.66 .Scientific Research Applications
Metabolism and Bioactivation Studies
Research on chloroacetamide herbicides, such as alachlor, reveals insights into their metabolism and potential toxicological implications. Alachlor, a chloroacetanilide herbicide, undergoes metabolism to form various metabolites, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), through human liver microsomes and cytochrome P450 isoforms. This metabolic pathway is critical for understanding the biotransformation and potential health impacts of related compounds (Coleman et al., 1999).
Synthetic Applications in Medicinal Chemistry
Compounds with methoxybenzyl groups have been explored for their synthetic utility in producing pharmacologically active molecules. One study describes the design and synthesis of model compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds exhibit photoreactivity, demonstrating their potential in drug design and photopharmacology (Katritzky et al., 2003).
Applications in Organic Synthesis
The versatility of methoxybenzyl-protected compounds in organic synthesis is evident in research focusing on the development of new reagents for synthesizing N-alkylacetamides and carbamates. A study introduces p-methoxybenzyl N-acetylcarbamate potassium salt as a stable, easy-to-handle reagent for producing substituted products, highlighting the utility of methoxybenzyl-protected intermediates in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Antioxidant and Free Radical Scavenging Studies
Investigations into simpler capsaicin derivatives, such as N-(4-hydroxy-3-methoxybenzyl)acetamide and its benzamide counterpart, provide insights into their antioxidant capabilities. These studies utilize computational methods to evaluate the compounds' ability to scavenge free radicals, contributing to the understanding of antioxidant mechanisms in drug development (Yancheva et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGGZWVOFOWRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406610 |
Source
|
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxybenzyl)acetamide | |
CAS RN |
40023-02-7 |
Source
|
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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